(3,5-DIMETHYL-4-ISOXAZOLYL)(4-METHYL-1,4-DIAZEPAN-1-YL)METHANONE
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Overview
Description
(3,5-DIMETHYL-4-ISOXAZOLYL)(4-METHYL-1,4-DIAZEPAN-1-YL)METHANONE is a complex organic compound that features both isoxazole and diazepane moieties Isoxazole is a five-membered heterocycle containing one oxygen and one nitrogen atom, while diazepane is a seven-membered ring containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,5-DIMETHYL-4-ISOXAZOLYL)(4-METHYL-1,4-DIAZEPAN-1-YL)METHANONE typically involves the formation of the isoxazole ring followed by the introduction of the diazepane moiety. One common method involves the reaction of 3,5-dimethyl-4-isoxazolecarboxylic acid with 4-methyl-1,4-diazepane in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
(3,5-DIMETHYL-4-ISOXAZOLYL)(4-METHYL-1,4-DIAZEPAN-1-YL)METHANONE can undergo various chemical reactions, including:
Oxidation: The isoxazole ring can be oxidized under specific conditions to form oxazoles.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or organolithium reagents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazoles, while reduction can produce alcohols or amines .
Scientific Research Applications
Chemistry
In chemistry, (3,5-DIMETHYL-4-ISOXAZOLYL)(4-METHYL-1,4-DIAZEPAN-1-YL)METHANONE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds .
Biology and Medicine
In biology and medicine, this compound has potential applications as a pharmacophore in drug design. Its isoxazole ring is known for its biological activity, including anti-inflammatory and antimicrobial properties. The diazepane moiety can enhance the compound’s ability to interact with biological targets, making it a promising candidate for drug development .
Industry
In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its stability and reactivity .
Mechanism of Action
The mechanism of action of (3,5-DIMETHYL-4-ISOXAZOLYL)(4-METHYL-1,4-DIAZEPAN-1-YL)METHANONE involves its interaction with specific molecular targets. The isoxazole ring can interact with enzymes and receptors, modulating their activity. The diazepane moiety can enhance the compound’s binding affinity and selectivity for these targets. This dual interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways .
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethyl-4-isoxazolyl)methoxy]methylpiperidine hydrochloride: Similar structure but with a piperidine ring instead of a diazepane ring.
4-[2-(3-Methyl-5-isoxazolyl)ethyl]-4-piperidinol hydrochloride: Contains a piperidinol group instead of a diazepane ring.
Uniqueness
(3,5-DIMETHYL-4-ISOXAZOLYL)(4-METHYL-1,4-DIAZEPAN-1-YL)METHANONE is unique due to the combination of the isoxazole and diazepane moieties. This combination provides a distinct set of chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
(3,5-dimethyl-1,2-oxazol-4-yl)-(4-methyl-1,4-diazepan-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O2/c1-9-11(10(2)17-13-9)12(16)15-6-4-5-14(3)7-8-15/h4-8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSOUWTVLZKPEQY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)C(=O)N2CCCN(CC2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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